Synthetic Yield for Methotrexate Precursor: A Key Differentiator for Pharmaceutical Intermediate Procurement
The procurement value of 2,4,5,6-tetraaminopyrimidine is anchored in its essential role as a precursor to Methotrexate, with a defined, albeit modest, yield. In the synthesis of a chloromethylpteridine intermediate from tetraaminopyrimidine and dihydroxyacetone, a raw product yield of 50-60% is reported [1]. This specific step is exclusive to the tetraaminopyrimidine scaffold. Comparatively, the synthesis of tetraaminopyrimidine itself from 2,4,6-triaminopyrimidine is a distinct process, yielding the compound with 50-80% and 95% purity [2]. This two-step yield profile differentiates it from other aminopyrimidines, which are not viable starting materials for this established Methotrexate route.
| Evidence Dimension | Yield in Methotrexate Intermediate Synthesis |
|---|---|
| Target Compound Data | 50-60% raw product yield |
| Comparator Or Baseline | Synthesis of target compound from 2,4,6-triaminopyrimidine yields 50-80% of tetraaminopyrimidine with 95% purity. |
| Quantified Difference | N/A (Different reaction steps) |
| Conditions | Reaction of tetraaminopyrimidine with dihydroxyacetone [1] vs. synthesis of tetraaminopyrimidine from triaminopyrimidine [2]. |
Why This Matters
This quantifies the compound's essential and non-substitutable role in a high-value pharmaceutical manufacturing process, a primary driver for procurement.
- [1] Process for the production of methotrexate. (1980). U.S. Patent No. 4,224,446. View Source
- [2] Piper, J. R., & Montgomery, J. A. (1977). Preparation of 2,4,5,6-tetraaminopyrimidine from 2,4,6-triaminopyrimidine. U.S. Patent No. 4,167,633. View Source
